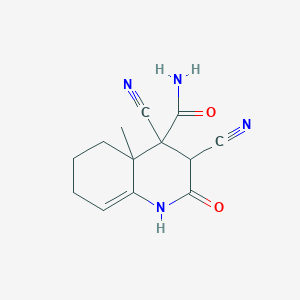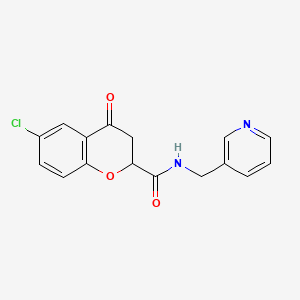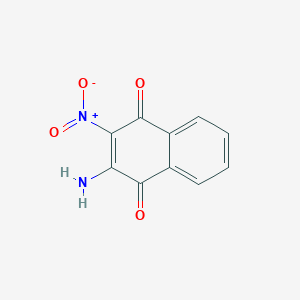![molecular formula C20H21N3O4S B11050813 1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050813.png)
1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound characterized by its unique structure, which includes a quinoxaline core, a sulfonyl group, and a phenylpyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Phenylpyrrolidine Moiety: The phenylpyrrolidine moiety is attached through a nucleophilic substitution reaction, where the pyrrolidine ring is introduced using a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced quinoxaline compounds.
Scientific Research Applications
1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The sulfonyl group and the quinoxaline core play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The phenylpyrrolidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylquinoxaline-2,3-dione: Lacks the sulfonyl and phenylpyrrolidine groups, resulting in different chemical properties and biological activities.
6-Sulfonylquinoxaline Derivatives: Compounds with variations in the sulfonyl group, which may exhibit different reactivity and biological effects.
Phenylpyrrolidine-Substituted Quinoxalines: Compounds with different substituents on the quinoxaline core, leading to variations in their chemical and biological properties.
Uniqueness
1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group and the phenylpyrrolidine moiety distinguishes it from other quinoxaline derivatives, making it a valuable compound for various scientific applications.
properties
Molecular Formula |
C20H21N3O4S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1,4-dimethyl-6-(3-phenylpyrrolidin-1-yl)sulfonylquinoxaline-2,3-dione |
InChI |
InChI=1S/C20H21N3O4S/c1-21-17-9-8-16(12-18(17)22(2)20(25)19(21)24)28(26,27)23-11-10-15(13-23)14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3 |
InChI Key |
WSVIIVFVRCMEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)C4=CC=CC=C4)N(C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one](/img/structure/B11050731.png)

![4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11050743.png)
![N-{2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide](/img/structure/B11050744.png)
![1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11050746.png)
![Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B11050754.png)

![4-[(4-Fluorophenyl)amino]-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B11050770.png)
![2'-amino-1'-(dimethylamino)-1-(2-fluorobenzyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11050780.png)

![6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11050792.png)


![2-bromo-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpropanehydrazide](/img/structure/B11050819.png)